2-Methyl-3-(4-(2-(5-methyl-2-thiophen-2-yloxazol-4-yl)ethoxy)phenyl)-2-phenoxypropionic acid
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Overview
Description
2-Methyl-3-(4-(2-(5-methyl-2-thiophen-2-yloxazol-4-yl)ethoxy)phenyl)-2-phenoxypropionic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, an oxazole ring, and a phenoxypropionic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-(2-(5-methyl-2-thiophen-2-yloxazol-4-yl)ethoxy)phenyl)-2-phenoxypropionic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur-containing precursors.
Oxazole Ring Formation: The oxazole ring can be formed via cyclization reactions involving appropriate precursors.
Linking the Rings: The thiophene and oxazole rings are linked through an ethoxy bridge.
Phenoxypropionic Acid Formation: The phenoxypropionic acid moiety is introduced through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-(2-(5-methyl-2-thiophen-2-yloxazol-4-yl)ethoxy)phenyl)-2-phenoxypropionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-(2-(5-methyl-2-thiophen-2-yloxazol-4-yl)ethoxy)phenyl)-2-phenoxypropionic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(4-(2-(5-methyl-2-thiophen-2-yloxazol-4-yl)ethoxy)phenyl)-2-(4-trifluoromethoxy-phenoxy)-propionic acid .
- 2-Methyl-3-(4-(2-(5-methyl-2-thiophen-2-yloxazol-4-yl)ethoxy)phenyl)-2-(4-chlorophenoxy)-propionic acid .
Uniqueness
2-Methyl-3-(4-(2-(5-methyl-2-thiophen-2-yloxazol-4-yl)ethoxy)phenyl)-2-phenoxypropionic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H25NO5S |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2S)-2-methyl-3-[4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-phenoxypropanoic acid |
InChI |
InChI=1S/C26H25NO5S/c1-18-22(27-24(31-18)23-9-6-16-33-23)14-15-30-20-12-10-19(11-13-20)17-26(2,25(28)29)32-21-7-4-3-5-8-21/h3-13,16H,14-15,17H2,1-2H3,(H,28,29)/t26-/m0/s1 |
InChI Key |
KWSPYUOBNIMILB-SANMLTNESA-N |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CCOC3=CC=C(C=C3)C[C@@](C)(C(=O)O)OC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CCOC3=CC=C(C=C3)CC(C)(C(=O)O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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